2-Bromo-3-(bromomethyl)-5-fluoropyridine

Description

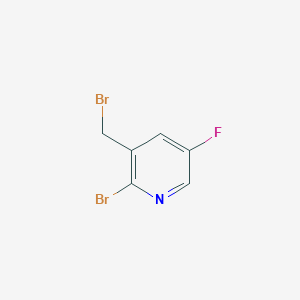

2-Bromo-3-(bromomethyl)-5-fluoropyridine is a halogenated pyridine derivative with the molecular formula C₆H₄Br₂FN. Its structure features bromine atoms at positions 2 and 3 (the latter as a bromomethyl group) and a fluorine atom at position 3. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen substituents and electron-deficient aromatic ring. The bromomethyl group enhances its utility in cross-coupling reactions, while the fluorine atom modulates electronic and steric properties .

Propriétés

Formule moléculaire |

C6H4Br2FN |

|---|---|

Poids moléculaire |

268.91 g/mol |

Nom IUPAC |

2-bromo-3-(bromomethyl)-5-fluoropyridine |

InChI |

InChI=1S/C6H4Br2FN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |

Clé InChI |

CWRLXSNZAWJEJQ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NC(=C1CBr)Br)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)-5-fluoropyridine typically involves the bromination of 3-(bromomethyl)-5-fluoropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-(bromomethyl)-5-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-(methyl)-5-fluoropyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: 3-(methyl)-5-fluoropyridine.

Applications De Recherche Scientifique

2-Bromo-3-(bromomethyl)-5-fluoropyridine is widely used in scientific research due to its versatility:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: In the development of bioactive compounds and enzyme inhibitors.

Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.

Industry: In the production of agrochemicals, dyes, and materials science.

Mécanisme D'action

The mechanism of action of 2-Bromo-3-(bromomethyl)-5-fluoropyridine depends on its application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to active sites or interacting with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable tool in drug discovery.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of halogenated pyridines is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis:

2-Bromo-3-(bromomethyl)-5-fluoropyridine vs. 2-Bromo-3-(bromomethyl)quinoline (12a)

- Structural Differences: The quinoline core in 12a introduces a fused benzene ring, increasing aromaticity and steric bulk compared to the pyridine derivative.

- Reactivity : 12a undergoes radical-mediated cyclization to form camptothecin analogs , whereas the target compound is more suited for nucleophilic substitutions (e.g., Suzuki couplings) due to its simpler pyridine backbone .

- Applications : 12a is used in alkaloid hybrid synthesis, while the target compound’s fluorinated structure may enhance bioavailability in drug candidates .

This compound vs. 2-Bromo-3-fluoro-5-methylpyridine

- Substituent Impact : Replacing the bromomethyl group with a methyl group (electron-donating) reduces electrophilicity at position 3, making the latter less reactive in cross-coupling reactions.

- Synthetic Utility : The bromomethyl group in the target compound allows functionalization via alkylation or elimination, whereas the methyl group limits modification .

This compound vs. 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

- Halogen Diversity : The trifluoromethyl group in the latter is a strong electron-withdrawing group, increasing the reactivity of adjacent halogens (Br and Cl) in SNAr reactions.

- Chemoselectivity : In the target compound, bromine at positions 2 and 3 may compete in substitution reactions, requiring precise catalytic conditions to control selectivity .

Reaction Yields and Selectivity

The table below summarizes key reactions and yields for related compounds:

Electronic and Steric Properties

- Electron-Withdrawing Effects : The bromomethyl group (−CH₂Br) is less electron-withdrawing than trifluoromethyl (−CF₃) but more so than methyl (−CH₃). This moderates the pyridine ring’s electrophilicity, making it reactive yet controllable .

- Steric Considerations : The bromomethyl group introduces moderate steric hindrance, which can slow reactions at position 3 compared to smaller substituents like fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.